N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several interesting substructures, including a furan ring, a pyrazine ring, and a thiophene ring . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. These rings include furan, pyrazine, and thiophene, which are five-membered rings with oxygen, nitrogen, and sulfur atoms, respectively .Scientific Research Applications
Crystal Packing and Molecular Interactions
Rahmani et al. (2016) investigated the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds, including analogs of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide. Their study emphasized the importance of π-based interactions and hydrogen bonding in the stabilization of the supramolecular architecture, highlighting the influence of heteroatom substitution from oxygen to sulfur on the effectiveness of these interactions (Rahmani et al., 2016).
Synthesis and Electronic Properties
Ahmad et al. (2021) described the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions. They explored the electronic and nonlinear optical properties of these compounds through Density Functional Theory (DFT) calculations, providing insights into their potential applications in electronic materials (Ahmad et al., 2021).
Antimicrobial Applications
Popiołek et al. (2016) focused on the design, synthesis, and in vitro antimicrobial evaluation of furan/thiophene-1,3-benzothiazin-4-one hybrids. Their research demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as yeasts, suggesting potential applications in the development of new antimicrobial agents (Popiołek et al., 2016).
Heterocyclic Chemistry and Drug Synthesis
Various studies have been conducted on the synthesis and reactivity of compounds related to this compound. These include exploring different heterocyclic systems for their potential biological activities, such as antiviral, antimicrobial, and anti-inflammatory properties. The versatility of these compounds in heterocyclic synthesis and their potential as pharmacological agents have been a significant focus of research (El’chaninov et al., 2017; Isloor et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(16-10-12-4-1-2-6-15(12)24-16)21-11-13-17(20-8-7-19-13)14-5-3-9-23-14/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJAQOSORNGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.